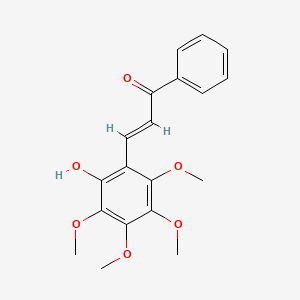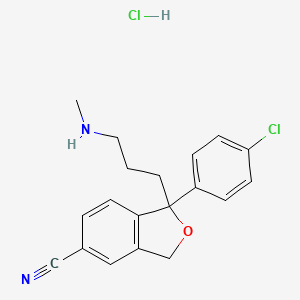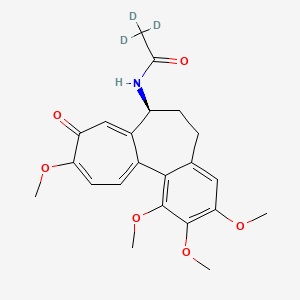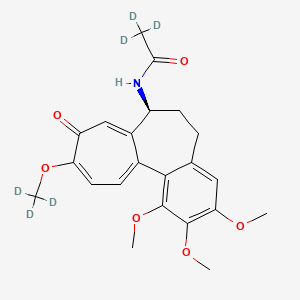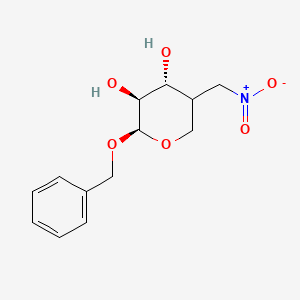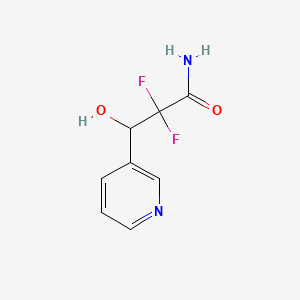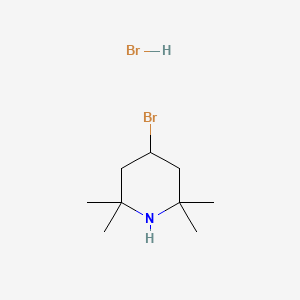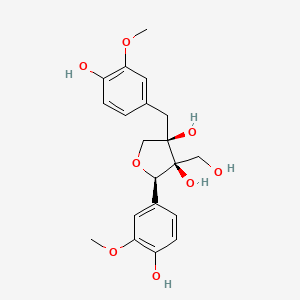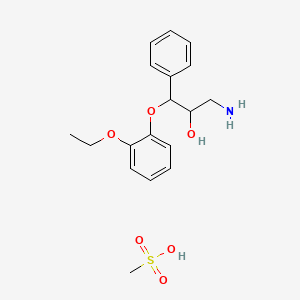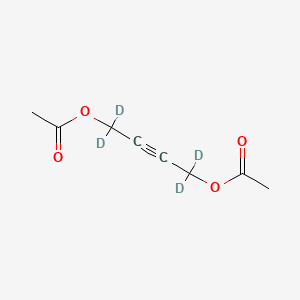
2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate
描述
2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate is a deuterated derivative of 2-Butyne-1,4-diol diacetate. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, at the 1 and 4 positions of the butyne structure. The compound is used in various scientific research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate typically involves the deuteration of 2-Butyne-1,4-diol followed by acetylation. The deuteration process replaces hydrogen atoms with deuterium atoms, and the acetylation process involves the introduction of acetate groups. The reaction conditions often include the use of deuterated reagents and catalysts to facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration and acetylation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and high-pressure systems to enhance reaction efficiency.
化学反应分析
Types of Reactions
2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of saturated diols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate is used in a wide range of scientific research applications, including:
Chemistry: As a labeled compound in mechanistic studies and reaction tracking.
Biology: In studies involving metabolic pathways and enzyme interactions.
Medicine: As a tracer in pharmacokinetic studies and drug development.
Industry: In the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate involves its interaction with molecular targets through its functional groups. The deuterium atoms can influence reaction kinetics and pathways, providing insights into reaction mechanisms. The compound can participate in various biochemical pathways, affecting enzyme activity and metabolic processes.
相似化合物的比较
Similar Compounds
2-Butyne-1,4-diol: The non-deuterated form of the compound.
1,4-Butanediol: A saturated analog with similar functional groups.
2-Butene-1,4-diol: An unsaturated analog with a different double bond configuration.
Uniqueness
2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate is unique due to the presence of deuterium atoms, which provide distinct isotopic labeling. This labeling is valuable in research applications, allowing for precise tracking and analysis of chemical and biochemical processes.
属性
IUPAC Name |
(4-acetyloxy-1,1,4,4-tetradeuteriobut-2-ynyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-7(9)11-5-3-4-6-12-8(2)10/h5-6H2,1-2H3/i5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIMIQVBDDNCCR-NZLXMSDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC#CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C#CC([2H])([2H])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661850 | |
| Record name | (~2~H_4_)But-2-yne-1,4-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-23-6 | |
| Record name | 2-Butyne-1,1,4,4-d4-1,4-diol, 1,4-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~2~H_4_)But-2-yne-1,4-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B561999.png)
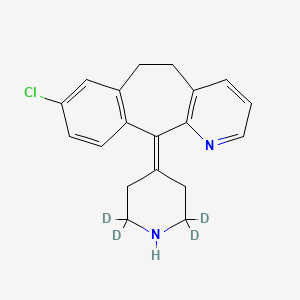
![tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride](/img/structure/B562001.png)
